Isooctane

Fuel Testing Octane Rating Engine Calibration

Isooctane (2,2,4-trimethylpentane) is the internationally defined 100-point primary reference fuel for ASTM D-2699/D-2700 octane calibration. Substituting any other C8 alkane or lower-purity isomer invalidates test results. In HPLC, its low UV cutoff and high transmittance at 210–280 nm enable sensitive detection where aromatics like toluene fail. For API crystallization, isooctane yields demonstrably higher purity than n-hexane. Only ≥99.75% PRF-grade meets ASTM mandates; HPLC and ACS grades require documented impurity profiles for method transferability.

Molecular Formula CH3C(CH3)2CH2CH(CH3)2
C8H18
C8H18
Molecular Weight 114.23 g/mol
CAS No. 540-84-1
Cat. No. B107328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsooctane
CAS540-84-1
Synonyms2,4,4-Trimethylpentane;  Isobutyltrimethylmethane;  Isooctane;  NSC 39117;  iso-Octane
Molecular FormulaCH3C(CH3)2CH2CH(CH3)2
C8H18
C8H18
Molecular Weight114.23 g/mol
Structural Identifiers
SMILESCC(C)CC(C)(C)C
InChIInChI=1S/C8H18/c1-7(2)6-8(3,4)5/h7H,6H2,1-5H3
InChIKeyNHTMVDHEPJAVLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / 1 l / 2.5 l / 4 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.96e-05 M
PRACTICALLY INSOL IN WATER;  SOMEWHAT SOL IN ABS ALC;  SOL IN BENZENE, TOLUENE, XYLENE, CHLOROFORM, ETHER, CARBON DISULFIDE, CARBON TETRACHLORIDE, DMF & OILS, EXCEPT CASTOR OIL.
MISCIBLE WITH ACETONE, HEPTANE.
Solubility in water: none

Structure & Identifiers


Interactive Chemical Structure Model





Isooctane (CAS 540-84-1): A Branched Alkane Standard for Octane Rating and Chromatographic Solvent Applications


Isooctane (2,2,4-trimethylpentane, CAS 540-84-1) is a highly branched C8 alkane isomer . It is a colorless liquid with a boiling point of approximately 98-99°C, a density of about 0.692 g/mL at 25°C, and a flash point of -12°C . It is miscible with many organic solvents but is practically insoluble in water (solubility 0.56 mg/L) . Notably, isooctane is internationally defined as the 100-point reference on the octane rating scale due to its exceptional resistance to engine knock (auto-ignition), a property that underpins its primary use in fuel testing and calibration [1].

Why Generic Substitution of Isooctane (CAS 540-84-1) Fails in Critical Scientific and Industrial Workflows


While several C8 alkanes or non-polar solvents exist, substituting isooctane (2,2,4-trimethylpentane) with a seemingly similar analog like n-octane, n-heptane, or even a lower-purity isooctane grade introduces quantifiable and often workflow-breaking errors. In fuel testing, only a specific high-purity isooctane (≥99.75%) is mandated by ASTM methods D-2699 and D-2700 as the 100-point primary reference fuel (PRF); substitution with a lower-purity isomer or n-octane invalidates calibration, as the octane rating scale is explicitly defined by the knock resistance of pure isooctane versus pure n-heptane (RON 0) [1] . In analytical chemistry, the choice of a less UV-transparent solvent like toluene or a less hydrophobic one like hexane can lead to baseline noise, interference with analyte detection, or altered chromatographic retention [2]. Similarly, in pharmaceutical processing, replacing isooctane with hexane has been shown to produce a significantly different crystallization outcome, directly impacting active pharmaceutical ingredient (API) purity and yield [3]. The specific combination of molecular branching, volatility, and UV cutoff properties makes isooctane a non-fungible reagent in these specialized applications.

Quantitative Evidence Guide for Isooctane (CAS 540-84-1) Differentiated Performance


Octane Rating Definition: Isooctane as the 100-Point Reference Standard vs. n-Heptane

Isooctane (2,2,4-trimethylpentane) is not merely a high-octane component; it is the international definition of the 100-point on both the Research Octane Number (RON) and Motor Octane Number (MON) scales, a designation not shared by any other octane isomer or alkane. The entire octane scale is constructed by comparing a fuel's knock resistance against binary blends of pure isooctane (RON/MON = 100) and pure n-heptane (RON/MON = 0) [1] [2].

Fuel Testing Octane Rating Engine Calibration

Kinetic Modeling: Standardized Reactivity Baseline for Gasoline Surrogate Formulation

Isooctane serves as the foundational high-octane component in nearly all detailed and reduced chemical kinetic mechanisms for gasoline surrogates. The most widely used and validated mechanisms, including those developed at Lawrence Livermore National Laboratory (LLNL), are explicitly built upon and validated for pure isooctane as a primary reference fuel (PRF) alongside n-heptane [1]. Alternative branched alkanes or octane isomers lack this depth of validation and integration into established kinetic models, making isooctane the only rational choice for predictive combustion modeling.

Combustion Chemistry Kinetic Modeling Engine Simulation

Laminar Flame Speed Reactivity: Quantified Reduction vs. Other Octane Isomers

The highly branched structure of isooctane (2,2,4-trimethylpentane) results in quantifiably lower reactivity and slower flame propagation compared to its less-branched octane isomers. In a direct experimental comparison of laminar flame speeds in a counterflow configuration at atmospheric pressure and an unburned mixture temperature of 353 K, the overall reactivity trend was established as n-octane > 2-methylheptane > 3-methylheptane > 2,5-dimethylhexane > isooctane, confirming that reactivity decreases as the extent of fuel branching increases [1].

Combustion Physics Flame Propagation Fuel Reactivity

UV Transmittance and Purity for Trace Analysis: Isooctane vs. Toluene as an HPLC Mobile Phase

For high-performance liquid chromatography (HPLC) and UV-spectroscopic applications requiring a non-polar solvent, isooctane provides a defined and certified window of high UV transmittance. Vendor specifications for 'HPLC Grade' isooctane quantifiably ensure its suitability for sensitive detection, with minimum transmittance standards that allow for low-noise baselines at critical wavelengths. This contrasts sharply with aromatic solvents like toluene, which have a significantly higher UV cutoff (around 285 nm), making them opaque in the region where many analytes are detected, thus precluding their use in many UV-based detection methods [1] .

HPLC UV Spectroscopy Trace Analysis

Analytical Grade Purity: GC Assay Confirmation of ≥99.8% Purity vs. Technical Grade Alternatives

For applications where the presence of unknown or uncharacterized hydrocarbon impurities can lead to misidentification or quantification errors, the procurement of analytical-grade isooctane with a verified Certificate of Analysis (CoA) is non-negotiable. Commercial specifications for 'SupraSolv' or 'Uvasol' grades include a GC purity assay of ≥99.8% [1] [2]. This high level of purity, confirmed by GC-FID, directly contrasts with 'technical grade' isooctane or other alkane solvents, which may contain a distribution of branched and cyclic isomers, olefins, and other impurities that can co-elute with target analytes or introduce spurious peaks in chromatograms.

GC Analysis Analytical Standards Purity Verification

Optimal Application Scenarios for Isooctane (CAS 540-84-1) Based on Validated Differentiated Evidence


ASTM/ISO Fuel Testing: Calibration of Knock Engines for Octane Rating

Isooctane of ≥99.75% purity is a mandatory requirement as the 100-point Primary Reference Fuel (PRF) for calibrating Cooperative Fuel Research (CFR) engines according to ASTM D-2699 (RON) and D-2700 (MON) [1] . Substitution with any other grade or isomer invalidates the test, as the entire octane scale is defined by the relative knock resistance of a binary mixture of this specific compound and n-heptane. For this scenario, only certified PRF-grade isooctane from a qualified supplier with full traceability is acceptable.

Combustion Research: Formulation of Validated Gasoline Surrogate Fuels

In fundamental combustion studies and engine simulation, isooctane is the essential high-octane component for formulating Primary Reference Fuels (PRFs) and Toluene Primary Reference Fuels (TPRFs) [1]. Its established and extensively validated chemical kinetic mechanism is a cornerstone of gasoline surrogate modeling, enabling accurate computational predictions of ignition delay, flame speed, and knock. Using an alternative branched alkane would require a bespoke and unvalidated kinetic model, making isooctane the only rational and scientifically sound procurement choice for this workflow .

High-Sensitivity HPLC-UV Analysis of Non-Polar Analytes

For the HPLC separation of non-polar compounds requiring UV detection in the 210-280 nm range, HPLC-grade isooctane offers a critical combination of low UV cutoff and high transmittance that aromatic solvents like toluene cannot provide [1]. Its specific elution strength and compatibility with a wide range of non-polar analytes make it a preferred mobile phase for methods where low baseline noise and high sensitivity are paramount, such as in the analysis of fat-soluble vitamins, certain pharmaceuticals, or environmental contaminants like PCBs . Procuring a verified 'HPLC Grade' with a Certificate of Analysis ensures method transferability and system suitability.

Pharmaceutical Processing: High-Purity Crystallization and Purification

Isooctane's inertness, high purity, and specific solvation properties make it a valuable non-polar solvent in the pharmaceutical industry for the crystallization and purification of Active Pharmaceutical Ingredients (APIs). As demonstrated in crystallization studies, isooctane can yield significantly higher API purity compared to alternative solvents like n-hexane under similar conditions [1]. Its well-defined boiling range (98-99°C) and low level of non-volatile residue (≤0.0005%) ensure it can be effectively removed from the final product, meeting stringent purity requirements . For this application, analytical or pharmaceutical-grade isooctane with a documented impurity profile is essential.

Technical Documentation Hub

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35 linked technical documents
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